Primaquine-d3 Diphosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

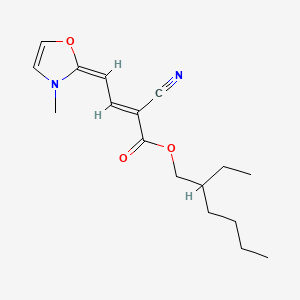

Primaquine-d3 Diphosphate is an orange-red or orange crystalline powder . It is an 8-aminoquinoline antimalarial agent, effective against intrahepatic forms of all types of malaria parasites and is used to produce radical cure of vivax and ovale malarias . It is also used in the treatment of Pneumocystis carinii pneumonia in AIDS patients in combinations with clindamycin .

Synthesis Analysis

Primaquine’s antimalarial activity operates via a two-step biochemical relay . Hydroxylated-PQ metabolites (OH-PQm) are responsible for efficacy against liver and sexual transmission stages of Plasmodium falciparum . The antimalarial activity of Primaquine against liver stages depends on host CYP2D6 status, while OH-PQm display direct, CYP2D6-independent, activity .Molecular Structure Analysis

The molecular formula of Primaquine-d3 Diphosphate is C15H27N3O9P2 . The molecular weight is 455.34 g/mol . The IUPAC name is (4 R )-4- N - (6-methoxyquinolin-8-yl)pentane-1,4-diamine;phosphoric acid .Chemical Reactions Analysis

Primaquine operates via a two-step biochemical relay . The most relevant species in this context include the 5-hydroxy (5-HPQ) and 5,6-dihydroxy (5,6-DPQ) primaquine metabolites . These species are unstable, undergoing spontaneous oxidation and producing the corresponding quinoneimine forms .Physical And Chemical Properties Analysis

Primaquine-d3 Diphosphate is an orange-red or orange crystalline powder . The molecular weight is 455.34 g/mol . The hydrogen bond donor count is 8, and the hydrogen bond acceptor count is 12 . The rotatable bond count is 6 .Mecanismo De Acción

Safety and Hazards

Primaquine should not be given to people with glucose-6-phosphate dehydrogenase (G6PD) deficiency due to the risk of red blood cell breakdown . It is often recommended that primaquine not be used during pregnancy . It may be used while breastfeeding if the baby is known not to have G6PD deficiency .

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of Primaquine-d3 Diphosphate involves the conversion of primaquine to its d3-labeled derivative followed by the formation of the diphosphate salt.", "Starting Materials": ["Primaquine", "Deuterium oxide", "Sodium cyanoborohydride", "Phosphoric acid", "Sodium phosphate dibasic", "Sodium phosphate monobasic"], "Reaction": [ { "Step 1": "Primaquine is dissolved in deuterium oxide and treated with sodium cyanoborohydride to obtain Primaquine-d3." }, { "Step 2": "Primaquine-d3 is reacted with phosphoric acid to form the corresponding phosphate intermediate." }, { "Step 3": "The phosphate intermediate is then treated with a mixture of sodium phosphate dibasic and sodium phosphate monobasic to obtain the final product Primaquine-d3 Diphosphate." } ] } | |

Número CAS |

1318852-20-8 |

Nombre del producto |

Primaquine-d3 Diphosphate |

Fórmula molecular |

C15H21N3O |

Peso molecular |

262.371 |

Nombre IUPAC |

4-N-[6-(trideuteriomethoxy)quinolin-8-yl]pentane-1,4-diamine |

InChI |

InChI=1S/C15H21N3O/c1-11(5-3-7-16)18-14-10-13(19-2)9-12-6-4-8-17-15(12)14/h4,6,8-11,18H,3,5,7,16H2,1-2H3/i2D3 |

Clave InChI |

INDBQLZJXZLFIT-BMSJAHLVSA-N |

SMILES |

CC(CCCN)NC1=C2C(=CC(=C1)OC)C=CC=N2 |

Sinónimos |

N4-(6-Methoxy-8-quinolinyl)-1,4-pentanediamine-d3 Phosphate; 8-[(4-Amino-1-methylbutyl)amino]-6-methoxyquinoline-d3 Phosphate; (+/-)-Primaquine-d3 Phosphate; 6-Methoxy-8-[4-amino-1-_x000B_methylbutylamino]quinoline-d3 Phosphate; NSC 27296-d3; Neo-Quipenyl- |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-Hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B584218.png)

![4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methoxyphenol](/img/structure/B584219.png)